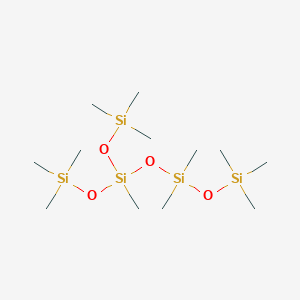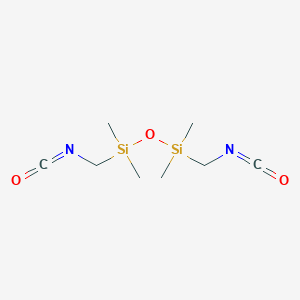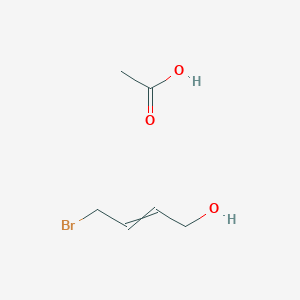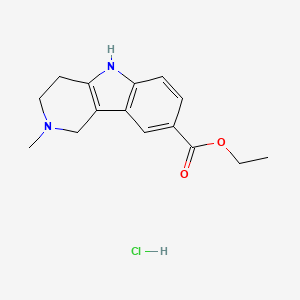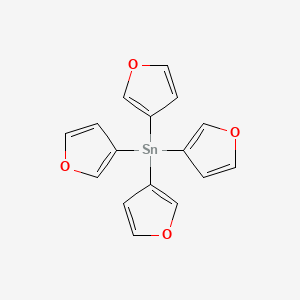
Tetra(furan-3-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra(furan-3-yl)stannane is an organotin compound characterized by the presence of four furan-3-yl groups attached to a central tin atom. This compound is of significant interest in organic and organometallic chemistry due to its unique structural and chemical properties. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, imparts distinct reactivity to the compound, making it valuable in various chemical transformations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetra(furan-3-yl)stannane typically involves the Stille coupling reaction, a well-known method for forming carbon-carbon bonds. This reaction employs a stannane (organotin compound) and an organic halide or pseudohalide in the presence of a palladium catalyst. For this compound, the reaction can be represented as follows:
4Furan-3-yl halide+SnCl4Pd catalystthis compound+4HCl
The reaction conditions typically involve the use of a palladium catalyst such as Pd(PPh3)4, and the reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up. This includes the use of continuous flow reactors and more efficient palladium catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Tetra(furan-3-yl)stannane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-3-yl oxides.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine (Br2) or alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are used.
Major Products:
Oxidation: Furan-3-yl oxides.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Tetra(furan-3-yl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism by which Tetra(furan-3-yl)stannane exerts its effects is primarily through its ability to participate in various chemical reactions. The furan rings provide sites for electrophilic and nucleophilic attacks, while the central tin atom can coordinate with other molecules, facilitating catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparaison Avec Des Composés Similaires
Tetra(furan-2-yl)stannane: Similar structure but with furan rings attached at the 2-position.
Tetra(thiophene-3-yl)stannane: Contains thiophene rings instead of furan rings, offering different electronic properties.
Tetra(pyrrole-3-yl)stannane: Features pyrrole rings, which have nitrogen atoms in the ring structure.
Uniqueness: Tetra(furan-3-yl)stannane is unique due to the specific positioning of the furan rings at the 3-position, which influences its reactivity and the types of reactions it can undergo. The presence of oxygen in the furan rings also imparts different electronic properties compared to sulfur in thiophene or nitrogen in pyrrole, making it distinct in its chemical behavior and applications .
Propriétés
Numéro CAS |
34291-86-6 |
|---|---|
Formule moléculaire |
C16H12O4Sn |
Poids moléculaire |
387.0 g/mol |
Nom IUPAC |
tetrakis(furan-3-yl)stannane |
InChI |
InChI=1S/4C4H3O.Sn/c4*1-2-4-5-3-1;/h4*1,3-4H; |
Clé InChI |
XXGBRKOMGZOXTM-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C1[Sn](C2=COC=C2)(C3=COC=C3)C4=COC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


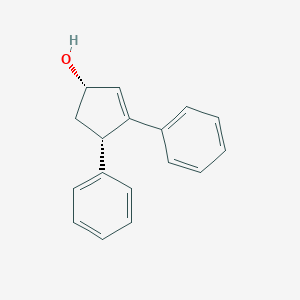
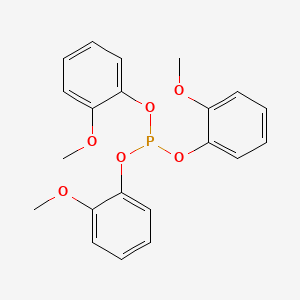
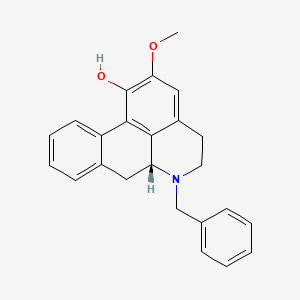
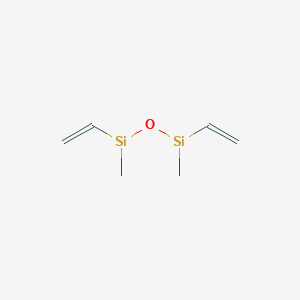

![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)
